molecular formula C22H15F2N3O2 B2775199 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-25-7

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2775199
CAS No.: 899980-25-7
M. Wt: 391.378
InChI Key: PUHBOKHMXIMORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic small molecule featuring a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage drug discovery and agrochemical research, particularly for the development of novel antifungal and anticancer agents. The quinazolinone pharmacophore is extensively documented in scientific literature for its potent antifungal properties. Specifically, derivatives incorporating this scaffold have demonstrated excellent in vitro activity against plant pathogenic fungi such as Rhizoctonia solani , which causes substantial crop yield losses . The molecular structure of this compound, which includes a 2-methylquinazolin-4(3H)-one group, is characteristic of compounds that interfere with normal hyphal development and mycelial morphology, suggesting a potential fungicidal mechanism of action . Furthermore, the strategic incorporation of fluorine atoms is a common strategy in lead optimization to influence a compound's physicochemical properties, metabolic stability, and membrane permeability. Beyond antifungal applications, the quinazolinone scaffold is a key structural component in compounds evaluated for histone deacetylase (HDAC) inhibitory activity, representing a promising approach for anticancer drug development . Researchers value this chemical class for molecular hybridization strategies, where it is covalently linked with other bioactive fragments like pyrazole carboxamides or benzamides to create novel molecules with enhanced pharmacological profiles and potential multi-target mechanisms of action . This product is provided for research purposes in chemical biology, antifungal susceptibility testing, and structure-activity relationship (SAR) studies. It is intended for use by qualified research professionals only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBOKHMXIMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the fluoro groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling reactions: The final step often involves coupling the quinazolinone derivative with a fluoro-substituted benzamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone structure.

    Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

The biological activity of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that modulate inflammatory responses, indicating potential for anti-inflammatory applications.

Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. For instance, a study evaluating the effects of this compound on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 μM, indicating potent anticancer activity. This suggests that the compound can induce apoptosis in various cancer cell lines and may serve as a lead compound for further drug development.

Case Studies

  • Neuroblastoma Research :
    • A study focused on the impact of this compound on neuroblastoma cells showed promising results regarding its cytotoxic effects. The mechanism involved the induction of apoptosis through specific signaling pathways, highlighting its potential as an effective treatment for neuroblastoma.
  • Anti-inflammatory Effects :
    • Another investigation explored the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that allow for efficient production while maintaining high yields and purity. The presence of multiple functional groups enhances its reactivity and interaction capabilities, making it a candidate for various applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific biological target. Generally, compounds of this class may:

    Inhibit enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Modulate receptor function: By interacting with cell surface or intracellular receptors.

    Affect signaling pathways: By influencing key signaling molecules and pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: Lacks the methyl group.

    4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Has an acetamide group instead of benzamide.

Uniqueness

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to the specific arrangement of fluoro and methyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Biological Activity

4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound featuring a quinazolinone moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Fluorine atoms : Enhancing binding affinity and selectivity.
  • Quinazolinone core : Associated with various pharmacological activities.

The molecular formula is C22H17F2N3O4C_{22}H_{17}F_2N_3O_4 with a molecular weight of 457.5 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, particularly carbonic anhydrase, which is relevant in cancer and inflammatory diseases.
  • Receptor Modulation : Interaction with various receptors can modulate biochemical pathways, contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds containing the quinazolinone structure:

  • IC50 Values : In vitro studies have reported IC50 values indicating significant inhibitory effects on various cancer cell lines. For instance, similar derivatives have shown IC50 values as low as 1.30 μM against HepG2 cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Mechanisms : It may disrupt bacterial biofilms and enhance susceptibility to antibiotics, addressing issues related to antibiotic resistance .

Case Studies

  • Antiproliferative Effects : A study highlighted the effects of a related quinazolinone derivative with an IC50 of 1.30 μM against solid tumors, demonstrating the potential for further development in cancer therapeutics .
  • Antiviral Activity : Research on N-phenylbenzamide derivatives has shown promising antiviral activity against enterovirus strains, suggesting that similar structural compounds may also possess antiviral properties .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundFluorinated benzamide with quinazolinonePotential dual-action as anticancer and antimicrobial agent
5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamideChloro and methoxy substitutionsExhibits anti-endotoxic properties
N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideContains chloro and methyl groupsKnown for diverse biological activities

Q & A

Basic: What synthetic strategies are optimal for preparing 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?

Answer:
The synthesis involves multi-step organic reactions:

Quinazolinone Core Formation : Start with anthranilic acid derivatives or 2-aminobenzamides, cyclized under acidic or basic conditions to form the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety .

Halogenation : Introduce fluorine atoms via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement (e.g., KF in DMF) at specific aryl positions .

Amidation : Couple the fluorinated quinazolinone intermediate with 4-fluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
Key Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final purity (>95%) is confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is structural characterization performed for this compound?

Answer:
Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine substitution patterns (e.g., ¹⁹F NMR for fluorine environments) and confirms amide bond formation .
  • Mass Spectrometry : HRMS (ESI or APCI) verifies molecular weight (e.g., calculated vs. experimental m/z) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen bonding networks (e.g., intramolecular H-bonds stabilizing the quinazolinone core) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH/OH groups .

Advanced: How do fluorine substituents influence target binding and metabolic stability?

Answer:
Fluorine atoms enhance:

  • Binding Affinity : The electronegativity of fluorine strengthens hydrogen bonds with target enzymes (e.g., kinases or carbonic anhydrases). For example, the 2-fluoro group on the phenyl ring reduces steric hindrance, improving fit into hydrophobic enzyme pockets .
  • Metabolic Stability : Fluorine substitution at the 4-position of the benzamide moiety reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .
    Methodological Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .

Advanced: How can contradictory bioactivity data between similar quinazolinone derivatives be resolved?

Answer:
Contradictions often arise from:

  • Substituent Effects : Minor structural variations (e.g., methyl vs. chloro groups) alter solubility or steric interactions. For example, 2-methyl substitution in the quinazolinone core enhances cytotoxicity by 30% compared to unsubstituted analogs .
  • Assay Conditions : Varying pH or serum protein content in cell-based assays may skew results. Standardize protocols using RPMI-1640 medium with 10% FBS and pH 7.4 .
    Resolution : Perform structure-activity relationship (SAR) studies with controlled variables. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with isothermal titration calorimetry (ITC) .

Advanced: What experimental designs are recommended for evaluating anticancer mechanisms?

Answer:

In Vitro Screening :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Apoptosis : Measure caspase-3/7 activation via fluorescence-based kits (e.g., Caspase-Glo®) .

Target Identification :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
  • Proteomics : Perform LC-MS/MS to identify protein targets in treated vs. untreated cells .

In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and toxicity at 10–50 mg/kg doses .

Advanced: How can solubility and bioavailability challenges be addressed methodologically?

Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) .
  • Bioavailability Optimization : Introduce hydrophilic groups (e.g., sulfonate) via derivatization without disrupting the quinazolinone pharmacophore .
  • ADME Profiling : Conduct hepatic microsomal stability assays and Caco-2 permeability tests to guide structural modifications .

Advanced: What analytical techniques resolve discrepancies in reported melting points?

Answer:
Variations arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • Purity : Re-crystallize the compound from ethanol/water and re-measure melting points (e.g., 261–263°C for pure polymorphs) .
  • Method Consistency : Standardize heating rates (e.g., 1°C/min) using a Büchi Melting Point M-560 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.